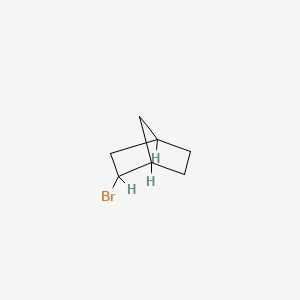

exo-2-Bromonorbornane

Overview

Description

exo-2-Bromonorbornane is a brominated derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a cyclohexane ring with a methylene bridge in the 1,4-position. The addition of a bromine atom at the 2-position and the specific stereochemistry (1S-exo) further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-2-Bromonorbornane typically involves the bromination of norbornane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The stereochemistry of the product can be controlled by the reaction conditions and the choice of solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

exo-2-Bromonorbornane undergoes radical nucleophilic substitution (SRN1) with soft nucleophiles under photoactivation. This mechanism involves electron transfer (ET) steps and radical intermediates:

-

Reaction with Ph₂P⁻ ions :

Irradiation of this compound with diphenylphosphide ions yields exo- and endo-2-norbornyldiphenyl phosphine (exo/endo = 19:1, 92% yield) . The reaction is inhibited by p-dinitrobenzene (p-DNB), confirming the SRN1 pathway . -

Reactivity with PhS⁻ ions :

Similar conditions produce thioether derivatives, although chlorinated analogs (e.g., exo-2-Chloronorbornane) remain unreactive .

Key Mechanistic Features :

-

Reductive cleavage of the C–Br bond occurs via dissociative electron transfer (DET), forming a radical intermediate .

-

Orbital interactions (p–s overlap) stabilize the transition state, favoring exo stereochemistry .

Elimination and Rearrangement Pathways

Under basic or radical conditions, this compound undergoes elimination or skeletal rearrangements:

-

Dehydrobromination :

Treatment with strong bases (e.g., KOH/EtOH) yields norbornene derivatives via β-elimination . -

Radical-Mediated Rearrangement :

In the presence of bromine or N-bromosuccinimide (NBS), bromonortricyclane forms as a major product due to radical-induced Wagner-Meerwein rearrangements .

Product Distribution in Bromination :

| Reaction Partner | Major Products (Ratio) | Conditions |

|---|---|---|

| NBS/H₂O/CH₃CN | 2-exo-hydroxy-7-syn-bromonorbornane (5:1:1) | 10°C, kinetic control |

| Br₂/CCl₄ | 2-exo,3-endo-dibromonorbornane (15) | Radical pathway |

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings to form C–N bonds:

-

Buchwald-Hartwig Amination :

Reaction with benzophenone imines yields N-exo-norborn-2-yl imines (39–40% yield) via a radical intermediate . Stereochemical scrambling confirms radical involvement .

Mechanistic Evidence :

-

Identical products from exo- and endo-2-bromonorbornane suggest a common radical intermediate .

-

Inhibition by radical scavengers (e.g., TEMPO) supports a non-ionic pathway .

Bromofunctionalization and Solvent Effects

This compound’s reactivity is highly solvent-dependent:

-

In Acetonitrile-Water :

Bromohydroxylation proceeds via a three-center cyclic transition state (k₂ = 0.35 M⁻¹s⁻¹ at 10°C) . -

Activation Parameters :

ΔH‡ = 6.1 kcal·mol⁻¹, ΔS‡ = -38 cal·mol⁻¹·K⁻¹, indicating a polar transition state .

Solvent Polarity Impact :

| Solvent (Grunwald-Winstein Y) | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|

| CH₃CN/H₂O (Y = 0.8) | 0.35 |

Comparative Reactivity with Isomers

The exo configuration exhibits distinct reactivity compared to endo-2-Bromonorbornane:

| Property | This compound | endo-2-Bromonorbornane |

|---|---|---|

| SRN1 Reactivity | High (Ph₂P⁻, PhS⁻) | Low |

| Radical Coupling Yield | 39–40% | 40% (same product) |

| Bromination Products | Predominantly exo-adducts | Rearranged dibromides |

Scientific Research Applications

Overview

exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 175.066 g/mol. It is primarily utilized in organic synthesis and materials science due to its unique stereochemistry and reactivity patterns. This compound, characterized by a bromine atom at the second carbon in the exo position, plays a significant role in various chemical reactions and biological interactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitutions makes it valuable for creating more complex molecules. The compound has been used in the synthesis of various biologically active compounds, particularly those with antimicrobial properties .

Research indicates that this compound exhibits notable biological activity, including interactions with enzymes and receptors. Studies assessing its interaction profiles have utilized molecular docking techniques to explore potential therapeutic roles . Specific derivatives have shown promise in medicinal chemistry, highlighting the compound's relevance in drug development.

Material Science

In materials science, this compound's unique structure allows it to be incorporated into polymeric materials or used as a building block for creating functionalized surfaces. Its reactivity can be harnessed to modify existing materials or develop new ones with desired properties.

Case Studies

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| endo-2-Bromonorbornane | Bicyclic | Features bromine at the endo position; different reactivity profile compared to exo isomer. |

| 1-Bromonorbornane | Bicyclic | Bromine at position one; different stereochemistry affecting reactivity. |

| 3-Bromonorbornane | Bicyclic | Bromine at position three; distinct chemical behavior due to location of bromine. |

Mechanism of Action

The mechanism of action of exo-2-Bromonorbornane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, typically through an E2 mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Norbornane: The parent hydrocarbon without the bromine substitution.

Norbornene: The unsaturated derivative formed by elimination of hydrogen bromide.

2-Methylnorbornane: A methyl-substituted derivative with similar structural features.

Uniqueness

exo-2-Bromonorbornane is unique due to the presence of the bromine atom at the 2-position and its specific stereochemistry

Biological Activity

exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula CHBr and a molecular weight of approximately 175.066 g/mol. This compound is recognized for its unique structural features, including a bromine atom attached to the second carbon in the exo position, which significantly influences its chemical reactivity and biological properties. The compound's potential applications in medicinal chemistry and organic synthesis have garnered attention due to its biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHBr

- Molecular Weight : 175.066 g/mol

- CAS Registry Number : 2534-77-2

Structural Features

The compound is a brominated derivative of norbornane, characterized by:

- A bicyclic framework consisting of a cyclobutane ring fused to a cyclopentane ring.

- The stereochemistry plays a crucial role in determining its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in its interactions with various biological targets. Key findings from studies include:

- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. However, further research is necessary to elucidate the specific mechanisms of action involved.

- Interaction with Biological Systems : Studies utilizing molecular docking and kinetic analyses have shown that this compound interacts with various enzymes and receptors. These interactions are critical for understanding its therapeutic potential and guiding future drug design efforts.

- Dehydrobromination Reactions : Research has explored the dehydrobromination of this compound using lithium diisopropylamide (LDA) in THF solutions. The studies revealed diverse reaction mechanisms based on solvent interactions, highlighting the compound's reactivity under different conditions .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| endo-2-Bromonorbornane | Bicyclic | Bromine at the endo position; different reactivity profile |

| 1-Bromonorbornane | Bicyclic | Bromine at position one; distinct stereochemistry affecting reactivity |

| 3-Bromonorbornane | Bicyclic | Bromine at position three; unique chemical behavior |

The differences in stereochemistry and bromine position among these compounds lead to varied reactivity patterns, making them valuable in synthetic organic chemistry applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various brominated compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting their potential as lead compounds for antibiotic development.

- Mechanistic Studies on Dehydrobromination : Research conducted on the dehydrobromination process revealed that solvent effects significantly influence reaction pathways. The presence of hexamethylphosphoramide (HMPA) altered the reaction kinetics, providing insights into how environmental factors can modulate biological activity .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing exo-2-Bromonorbornane and its derivatives?

- Methodology : Use infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹) and mass spectrometry (MS) for molecular weight confirmation. High-resolution MS (HR-MS) provides exact mass matching for molecular formulas. For stereochemical analysis, X-ray crystallography and circular dichroism (CD) spectroscopy are critical. For example, X-ray analysis confirmed the absolute configuration of this compound derivatives, while CD spectra correlated with stereochemical assignments .

Q. What methodologies are employed in the regioselective alkylation using this compound as a substrate?

- Methodology : Ruthenium-catalyzed C–H alkylation protocols (e.g., General Procedure A/B) utilize this compound as an alkylating agent. Reaction conditions (e.g., hexane/EtOAc solvent systems, 16-hour reaction time) influence regioselectivity. Column chromatography (n-hexane/EtOAc gradients) isolates products like 1-[exo-2-(bicyclo[2.2.1]heptan-2-yl)phenyl]-1H-pyrazole with yields up to 66% .

Q. How is this compound utilized in cross-coupling reactions, and what are the typical catalysts and conditions?

- Methodology : Palladium-catalyzed cross-coupling with tertiary alkyl bromides involves this compound as a coupling partner. Reactions use pre-biotified silica for purification and triethylamine as a base. For example, coupling with bis(3-(trifluoromethyl)phenyl)methylene amine yields exo-2-((bis(3-(trifluoromethyl)phenyl)methylene)amino)norbornane .

Advanced Research Questions

Q. What are the mechanistic differences in dehydrobromination reactions of this compound under varying solvation environments?

- Methodology : Lithium diisopropylamide (LDA) in THF with hexamethylphosphoramide (HMPA) induces dehydrobromination via mono-, di-, or trisolvated monomers. Rate studies reveal solvent-dependent pathways: THF alone favors monomeric mechanisms, while HMPA stabilizes triple-ion intermediates. Kinetic isotope effects and NMR spectroscopy are used to track intermediates .

Q. How does catalyst choice influence the regiodivergence in C–H alkylation reactions involving this compound?

- Methodology : Ruthenium catalysts enable meta- or ortho-alkylation of aryl pyrazoles. For example, 3,5-dimethyl-1-phenylpyrazole with this compound yields 37% meta-alkylated product under modified conditions (n-hexane/EtOAc 30:1). Catalyst loading and steric effects dictate regioselectivity, validated by HR-MS and IR .

Q. What strategies are effective for resolving racemic mixtures of this compound derivatives, and how is absolute configuration determined?

- Methodology : High-performance liquid chromatography (HPLC) resolves diastereomeric amides derived from (+)-(R)-phenylglycinol. Absolute configuration is confirmed via X-ray crystallography and CD spectroscopy. For example, (+)-2-exo-Bromonorbornane-1-carboxylic acid was resolved using this approach .

Q. How do steric and electronic effects of the norbornane framework impact the reactivity of this compound in transition metal-catalyzed reactions?

- Methodology : The bicyclic structure imposes steric constraints, favoring exo-face reactivity. Electronic effects from the norbornane skeleton stabilize transition states in cross-coupling reactions. Computational modeling (DFT) and kinetic studies correlate steric parameters with reaction yields .

Q. What analytical challenges arise in quantifying reaction yields and byproducts when using this compound in multistep syntheses?

- Methodology : Byproducts from HMPA-solvated eliminations or competing coupling pathways require rigorous purification (e.g., gradient column chromatography). Quantification via NMR integration and GC-MS analysis is critical. For example, competing elimination in LDA-mediated reactions reduces yields, necessitating optimized stoichiometry .

Properties

IUPAC Name |

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYOAWHKJRWNID-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878960 | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2534-77-2 | |

| Record name | exo-2-Bromonorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-2-bromonorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.